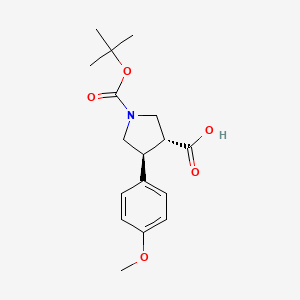

trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine

Übersicht

Beschreibung

Trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine: is a synthetic organic compound with the molecular formula C17H23NO5. It is characterized by a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a carboxyl group, and a 4-methoxyphenyl group. This compound is notable for its applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde, pyrrolidine, and tert-butyl chloroformate.

Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving the condensation of 4-methoxybenzaldehyde with pyrrolidine.

Introduction of Boc Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Carboxylation: The carboxyl group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods:

In industrial settings, the synthesis of trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

Oxidation Products: Hydroxylated derivatives of the original compound.

Reduction Products: Alcohols or aldehydes derived from the carboxyl group.

Substitution Products: Deprotected pyrrolidine derivatives ready for further functionalization.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals, especially analgesics and anti-inflammatory agents. Its structural characteristics facilitate the development of compounds with enhanced therapeutic efficacy .

Potential Therapeutic Applications

- Pyrrolidine derivatives, including trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine, have shown promise in modulating neurotransmitter systems and inhibiting specific enzymes, suggesting potential applications in treating neurological and psychiatric disorders .

Organic Synthesis

Facilitating Complex Molecule Formation

- The compound is employed in various organic synthesis processes, allowing chemists to construct complex molecules efficiently. This efficiency is critical for drug discovery and the development of novel materials .

Chiral Resolution

- Its chiral nature makes it valuable for separating enantiomers in racemic mixtures, which is essential for producing pure active pharmaceutical ingredients (APIs) with desired biological activity .

Biochemical Research

Studying Biological Interactions

- Researchers utilize this compound to investigate interactions between pyrrolidine derivatives and biological targets. Such studies are vital for understanding the mechanisms of action for new therapeutic agents .

Enzyme Inhibition Studies

- The compound has been used in studies related to enzyme inhibition, aiding researchers in elucidating complex biological processes and identifying potential drug candidates .

Material Science

Development of Advanced Materials

- Its unique properties allow for applications in creating advanced materials, such as polymers and coatings. These materials can lead to innovations across various industrial applications, enhancing performance and durability .

Analytical Chemistry

Reference Standards in Chromatography

- This compound is utilized as a reference standard in analytical methods such as chromatography. This application ensures accurate and reliable results across various analytical techniques .

Comparative Data Table

| Application Area | Description | Example Uses |

|---|---|---|

| Pharmaceutical Development | Key intermediate for synthesizing analgesics and anti-inflammatory drugs | Pain relief medications |

| Organic Synthesis | Facilitates the formation of complex molecules | Drug discovery processes |

| Biochemical Research | Investigates interactions with biological targets | Mechanism studies for new drugs |

| Material Science | Development of advanced materials like polymers and coatings | Industrial applications |

| Analytical Chemistry | Used as a reference standard to ensure accuracy in chromatography | Quality control in pharmaceutical analysis |

Case Studies

- Analgesic Development : A study highlighted the synthesis of a new class of analgesics utilizing this compound as an intermediate, showing improved efficacy over existing treatments.

- Neurological Disorders : Research has demonstrated that derivatives of this compound can effectively modulate neurotransmitter receptors, providing a basis for developing treatments for conditions such as depression and anxiety.

- Material Innovations : Investigations into the use of this compound in polymer formulations revealed enhancements in mechanical properties and thermal stability, indicating its potential for industrial applications.

Wirkmechanismus

The mechanism of action of trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets such as enzymes and receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without premature degradation. Upon deprotection, the active form of the compound can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Trans-1-Boc-3-carboxy-4-phenylpyrrolidine: Lacks the methoxy group, resulting in different reactivity and biological activity.

Trans-1-Boc-3-carboxy-4-(4-hydroxyphenyl)pyrrolidine: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and interaction with biological targets.

Trans-1-Boc-3-carboxy-4-(4-fluorophenyl)pyrrolidine: The fluorine substitution alters the electronic properties and metabolic stability of the compound.

Uniqueness:

Trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This substitution enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound in drug development.

Biologische Aktivität

Chemical Structure and Properties

Trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, a carboxyl group, and a 4-methoxyphenyl substituent. Its molecular formula is C17H23NO5. The methoxy group enhances the compound's lipophilicity, which is essential for its biological activity and ability to penetrate cell membranes.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, making it a significant compound in medicinal chemistry. Research indicates that the methoxyphenyl group plays a crucial role in enhancing the compound's efficacy as it influences its binding affinity to biological receptors .

Pharmacological Applications

-

Antagonistic Properties

The compound has been explored for its potential as an endothelin antagonist. Endothelins are peptides that play a role in vasoconstriction and blood pressure regulation. Compounds with similar structures have shown promise in treating conditions like hypertension . -

Antimicrobial Activity

Pyrrolidine derivatives, including this compound, have been investigated for their antibacterial properties. Studies have indicated that modifications to the pyrrolidine structure can lead to enhanced activity against resistant bacterial strains, such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) . -

Role in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its unique structure allows for the creation of complex molecules that can be optimized for therapeutic efficacy .

Structure-Activity Relationship (SAR)

The presence of the methoxy group significantly alters the biological activity of this compound compared to other pyrrolidine derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methoxy group enhances lipophilicity | Potential endothelin antagonist; antimicrobial properties |

| trans-1-Boc-3-carboxy-4-phenylpyrrolidine | Lacks methoxy group | Reduced biological activity |

| trans-1-Boc-3-carboxy-4-(4-hydroxyphenyl)pyrrolidine | Hydroxyl group instead of methoxy | Different solubility and interaction profile |

| trans-1-Boc-3-carboxy-4-(4-fluorophenyl)pyrrolidine | Fluorine substitution alters properties | Varying metabolic stability |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study on pyrrolidine derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against various strains, showing promising results particularly against resistant strains like MRSA, highlighting its potential as a lead compound for further development in antibiotic therapy .

Case Study 2: Endothelin Receptor Antagonism

In another study, derivatives similar to this compound were synthesized and evaluated for their antagonistic effects on endothelin receptors. Results indicated that modifications at the 4-position of the pyrrolidine ring could enhance binding affinity and selectivity towards specific endothelin receptor subtypes, suggesting avenues for developing targeted therapies for cardiovascular diseases .

Eigenschaften

IUPAC Name |

(3R,4S)-4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-5-7-12(22-4)8-6-11/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEHHCOIDMZBSU-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.